3-amino-N-ethyl-2,2-dimethylpropanamide
Overview
Description
3-Amino-N-ethyl-2,2-dimethylpropanamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of propanamide and features an amino group (-NH2) attached to the nitrogen atom of the amide group, as well as an ethyl group (-C2H5) and two methyl groups (-CH3) attached to the carbon atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-N-ethyl-2,2-dimethylpropanamide can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-ethyl-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
3-Amino-N-ethyl-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 3-amino-N-ethyl-2,2-dimethylpropanamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Amino-N-ethyl-2,2-dimethylpropanamide is similar to other amides and amines, but its unique structure sets it apart. Some similar compounds include:
N-ethyl-2,2-dimethylpropanamide: Lacks the amino group.
3-Amino-N-methyl-2,2-dimethylpropanamide: Has a methyl group instead of an ethyl group.
N-ethyl-2,2-dimethylpropanenitrile: Contains a nitrile group instead of an amide group.
Properties
IUPAC Name |
3-amino-N-ethyl-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9-6(10)7(2,3)5-8/h4-5,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOQWNQOQNURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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